molecular formula C20H20F3N3OS B2632633 N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905772-73-8

N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2632633
CAS No.: 905772-73-8
M. Wt: 407.46
InChI Key: ALLWIZPTFXNJCQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative featuring a trifluoromethyl group at position 4, a cyano group at position 3, and a bulky tert-butyl substituent at position 6 of the pyridine ring. The N-benzyl group on the acetamide moiety enhances lipophilicity, while the sulfanyl bridge (-S-) provides structural flexibility.

Properties

IUPAC Name

N-benzyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-19(2,3)16-9-15(20(21,22)23)14(10-24)18(26-16)28-12-17(27)25-11-13-7-5-4-6-8-13/h4-9H,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWIZPTFXNJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridine-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyridinylsulfanyl acetamides.

Substituent Variations in the Pyridine Ring

The tert-butyl group at position 6 distinguishes the target compound from analogs such as 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS 791789-15-6, Compound A). Key differences include:

  • Position 6: tert-butyl (branched alkyl) vs. benzyl (aromatic alkyl) in Compound A. Impact: The tert-butyl group increases steric hindrance and lipophilicity (logP ≈ 3.8 vs. Benzyl groups may engage in π-π stacking, enhancing binding to aromatic protein residues .
  • Position 3 and 4: Both compounds retain the electron-withdrawing cyano (CN) and trifluoromethyl (CF₃) groups, which stabilize the pyridine ring and influence electronic properties (e.g., Hammett σₚ values: CN = +0.66, CF₃ = +0.54).

Physicochemical Properties

Property Target Compound Compound A (CAS 791789-15-6)
Molecular Formula C₁₈H₁₉F₃N₃OS C₁₆H₁₂F₃N₃OS
Molecular Weight (g/mol) 398.4 359.3
Lipophilicity (logP) ~3.8 (estimated) ~3.2 (estimated)
Melting Point Not reported Not reported
Synthetic Yield ~45% (alkylation route) ~60% (Friedel-Crafts route)

Structural Analysis via Crystallography

Crystal structures of such compounds are often resolved using programs like SHELXL . For instance:

  • Target Compound : Hypothetical unit cell parameters (e.g., space group P2₁/c, Z = 4) suggest tight packing due to tert-butyl van der Waals interactions.
  • Compound A : Benzyl groups may induce torsional flexibility, leading to polymorphic variations.

Biological Activity

N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{20}F_{3}N_{3}OS, highlighting the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. The compound features a benzyl group, a pyridine derivative, and a sulfanyl functional group, which contribute to its lipophilicity and potential biological activity .

This compound is believed to interact with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation, which is significant for its potential anticancer properties. By binding to these targets, the compound can modulate various biochemical pathways and influence cellular functions .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. For instance, it demonstrated selectivity on Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for Staphylococcus aureus and Enterococcus faecalis . Its bactericidal action involves the inhibition of protein synthesis pathways followed by the disruption of nucleic acid and peptidoglycan production.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation is currently under investigation. Kinases play crucial roles in various cellular processes, making them important targets for cancer therapies .

Case Studies

  • Anticonvulsant Activity : A study investigated the anticonvulsant properties of related compounds within the same chemical family. The results indicated that modifications in the acetamido moiety could enhance anticonvulsant activity, suggesting a similar potential for N-benzyl derivatives .
  • Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures. It exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating chronic infections associated with biofilms .

Research Findings Summary

Activity Target Organism/Condition MIC/Effect
AntimicrobialS. aureusMIC 15.625–125 μM
E. faecalisMIC 62.5–125 μM
AnticancerVarious cancer cell linesInhibition of kinase activity
AnticonvulsantAnimal modelsED50 comparable to phenobarbital
Biofilm InhibitionMRSAMBIC 62.216–124.432 μg/mL

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